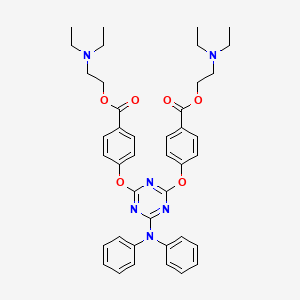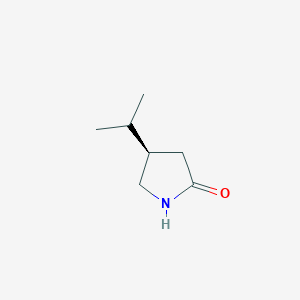
2-Methyl-4'-nitroazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4’-nitroazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two phenyl rings. This compound is notable for its vibrant color and its ability to undergo reversible photoisomerization, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-nitroazobenzene typically involves the diazotization of 2-methyl-4-nitroaniline followed by a coupling reaction with benzene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
Industrial production methods for 2-Methyl-4’-nitroazobenzene may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4’-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Reduction: 2-Methyl-4’-aminoazobenzene.
Oxidation: 2-Carboxy-4’-nitroazobenzene.
Substitution: Various substituted azobenzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4’-nitroazobenzene has diverse applications in scientific research:
Chemistry: Used as a chromophore in the study of photoisomerization and as a reagent in organic synthesis.
Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and light-responsive materials .
Mecanismo De Acción
The primary mechanism of action of 2-Methyl-4’-nitroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, enabling the compound to interact with various molecular targets and pathways. The azo group plays a crucial role in this process, facilitating the absorption of light and the subsequent isomerization .
Comparación Con Compuestos Similares
Similar Compounds
4’-Nitroazobenzene: Lacks the methyl group, resulting in different electronic properties and reactivity.
2-Methyl-4’-aminoazobenzene: Contains an amino group instead of a nitro group, leading to different chemical behavior.
2,4-Dihydroxy-6-methyl-4’-nitroazobenzene: Contains hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
2-Methyl-4’-nitroazobenzene is unique due to the presence of both a methyl group and a nitro group, which influence its electronic properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the field of photoresponsive materials .
Propiedades
Número CAS |
7030-18-4 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(2-methylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2/c1-10-4-2-3-5-13(10)15-14-11-6-8-12(9-7-11)16(17)18/h2-9H,1H3 |
Clave InChI |
BIYRCZZYZWYULL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
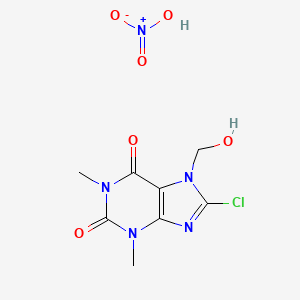



![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
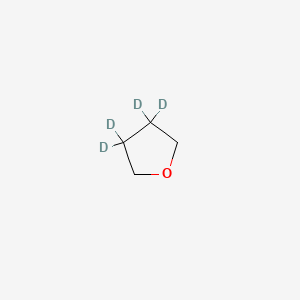
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
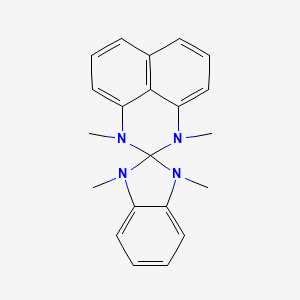
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

